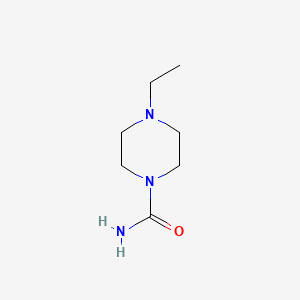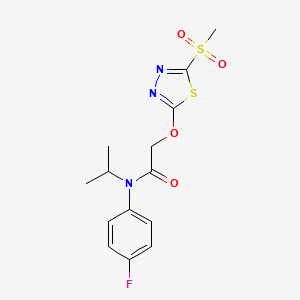
2,2-Difluoroglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2,2-difluoroacetic acid is a unique organofluorine compound characterized by the presence of two fluorine atoms attached to the alpha carbon of the acetic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2,2-difluoroacetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method is the direct fluorination of aminoacetic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 2-Amino-2,2-difluoroacetic acid may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to ensure the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroacetic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed:
Oxidation: Difluoroacetic acid derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2,2-difluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of metabolic pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Difluoroacetic acid: Similar in structure but lacks the amino group.
Trifluoroacetic acid: Contains three fluorine atoms instead of two.
Fluoroacetic acid: Contains only one fluorine atom.
Uniqueness: 2-Amino-2,2-difluoroacetic acid is unique due to the presence of both amino and difluoro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest for further research and development.
Properties
Molecular Formula |
C2H3F2NO2 |
|---|---|
Molecular Weight |
111.05 g/mol |
IUPAC Name |
2-amino-2,2-difluoroacetic acid |
InChI |
InChI=1S/C2H3F2NO2/c3-2(4,5)1(6)7/h5H2,(H,6,7) |
InChI Key |
MLBOEEWJFQAXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(N)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)

![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B13124596.png)

![7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B13124605.png)
![1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione](/img/structure/B13124609.png)






![1'-Benzyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13124656.png)

